molecular formula C7H10N2O B079063 2-Furaldehyde dimethylhydrazone CAS No. 14064-21-2

2-Furaldehyde dimethylhydrazone

Cat. No. B079063
CAS RN: 14064-21-2
M. Wt: 138.17 g/mol
InChI Key: DURWBNUASAZMSN-SOFGYWHQSA-N
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Description

2-Furaldehyde dimethylhydrazone, also known as Furfural dimethylhydrazone, is a chemical compound with the empirical formula C7H10N2O . It has a molecular weight of 138.17 . The compound is used in the preparation of furyl-1,4-quinone and hydroquinones by reaction with benzo- and naphthoquinones .


Synthesis Analysis

The synthesis of this compound involves the reaction of Furfural and 1,2-Dimethyl hydrazine . The yield of this reaction is approximately 74% .


Molecular Structure Analysis

The molecular structure of this compound has been studied using matrix isolation FTIR and theoretical DFT (B3LYP)/6-311++G (d,p) . According to these studies, two E and two Z conformers exist, with the E forms having considerably lower energy than the Z forms .


Chemical Reactions Analysis

This compound has been used in the preparation of furyl-1,4-quinone and hydroquinones by reaction with benzo- and naphthoquinones .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.578 (lit.) . It has a boiling point of 98 °C at 9.5 mmHg and a density of 1.042 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

2-Furaldehyde dimethylhydrazone: is utilized in organic synthesis as a building block for more complex molecules. It’s particularly used in the preparation of furyl-1,4-quinone and hydroquinones by reacting with benzo- and naphthoquinones . This reaction is significant for synthesizing compounds with potential applications in pharmaceuticals and materials science.

Safety and Hazards

2-Furaldehyde dimethylhydrazone is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid inhalation of vapour or mist and to keep away from sources of ignition .

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWBNUASAZMSN-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14064-21-2
Record name 2-Furaldehyde dimethylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furaldehyde dimethylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary chemical reaction 2-furaldehyde dimethylhydrazone is known to undergo?

A1: this compound is primarily known for its regioselective reaction with phosphorus (III) halides. This reaction leads to the phosphorylation at the 3-position of the furan ring, yielding 3-phosphorylated 5-substituted 2-furaldehydes after the removal of the hydrazone protecting group. [, ]

Q2: Why is the use of a protecting group like dimethylhydrazone necessary in this phosphorylation reaction?

A2: The dimethylhydrazone group acts as a protecting group for the aldehyde functionality in 2-furaldehyde. This is crucial because the phosphorus (III) halides could potentially react with the aldehyde group, leading to undesired side products. By protecting the aldehyde as a dimethylhydrazone, the reaction can be directed specifically to the 3-position of the furan ring, ensuring regioselectivity. []

Q3: Beyond its use in phosphorylation reactions, what other research applications involve this compound?

A3: this compound is investigated as a potential precursor to N-nitrosodimethylamine (NDMA), a contaminant of concern in water treatment. Studies have explored its removal through biofiltration processes, examining factors influencing its biotransformation in water treatment systems. []

Q4: Are there analytical methods available for detecting and quantifying this compound and its transformation products?

A4: Yes, researchers have developed methods utilizing gas chromatography–tandem mass spectrometry (GC-MS/MS) for the determination of this compound and its transformation products. This technique allows for the identification and quantification of these compounds in complex matrices like soil and water samples, providing valuable data for environmental monitoring and risk assessment. [, , ]

Q5: What spectroscopic techniques have been employed to study the structure of this compound?

A5: Researchers have utilized UV spectroscopy to investigate the structure and photochemical behavior of this compound. Studies have focused on analyzing its UV-induced photochemistry when isolated in rare gas matrices, providing insights into its reactivity and potential transformation pathways. []

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